

Melithiazole N: A Technical Guide to its Physicochemical Properties and Mechanism of Action

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Compound of Interest

Compound Name: *Melithiazole N*

Cat. No.: *B15563070*

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Introduction

Melithiazole N is a naturally occurring antibiotic produced by several species of myxobacteria, including *Melittangium lichenicola*, *Archangium gephyra*, and *Myxococcus stipitatus*. It belongs to the β -methoxyacrylate (MOA) class of inhibitors, a group of compounds known for their potent antifungal activity. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Melithiazole N**, details its mechanism of action as a respiratory chain inhibitor, and outlines general experimental protocols for the characterization of such natural products.

Physicochemical Properties

The physical and chemical properties of **Melithiazole N** are crucial for its handling, formulation, and development as a potential therapeutic agent. While detailed experimental data for some properties are not readily available in the public domain, the following tables summarize the known information.

General and Physical Properties

Property	Value	Source
Appearance	Oil	[1]
Molecular Formula	C ₂₀ H ₂₄ N ₂ O ₅ S ₂	
Molecular Weight	436.54 g/mol	
Boiling Point	598.1 ± 60.0 °C at 760 mmHg	[1]
Density	1.3 ± 0.1 g/cm ³	[1]
Melting Point	Not available	
Solubility	Information on specific solubility in various solvents is not detailed in the available literature. General solubility determination protocols are described in Section 3.1.	
pKa	Not available	

Chemical Identifiers

Identifier Type	Identifier	Source
IUPAC Name	methyl (2E,6E)-3,5-dimethoxy-4-methyl-7-[2-[2-(2-methyloxiran-2-yl)-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]hepta-2,6-dienoate	[1]
Canonical SMILES	<chem>CC(C(C=CC1=CSC(=N1)C2=CSC(=N2)C3(CO3)C)OC)C(=CC(=O)OC)OC</chem>	[1]
InChI	InChI=1S/C20H24N2O5S2/c1-12(16(25-4)8-17(23)26-5)15(24-3)7-6-13-9-28-18(21-13)14-10-29-19(22-14)20(2)11-27-20/h6-10,12,15H,11H2,1-5H3/b7-6+,16-8+	[1]
InChI Key	CSHVGXQYZMMSBE-QICXOPSUSA-N	[1]
CAS Number	248938-54-7	

Spectroscopic Data

Detailed spectroscopic data (NMR, IR, UV-Vis, Mass Spectrometry) for **Melithiazole N** are essential for its structural confirmation and quality control. While specific spectra are not publicly available, general characteristics can be inferred from its structural motifs.

- ^1H and ^{13}C NMR:** The spectra would be expected to show signals corresponding to the thiazole rings, the methoxy groups, the methyl group, the epoxide ring, and the acrylate backbone.
- Infrared (IR) Spectroscopy:** Characteristic absorption bands would be expected for C=O (ester), C=C (alkene), C-O (ether and ester), and C=N (thiazole) functional groups.

- **UV-Vis Spectroscopy:** The conjugated system of the molecule would likely result in absorption maxima in the UV region.
- **Mass Spectrometry:** The high-resolution mass spectrum would confirm the molecular formula, and fragmentation patterns would provide structural information.

Mechanism of Action: Inhibition of the Cytochrome bc1 Complex

Melithiazole N, as a β -methoxyacrylate inhibitor, targets the cytochrome bc1 complex (also known as Complex III) in the mitochondrial respiratory chain. This complex plays a critical role in cellular respiration by catalyzing the transfer of electrons from ubiquinol to cytochrome c, a process coupled to the pumping of protons across the inner mitochondrial membrane, which generates the proton motive force for ATP synthesis.

The inhibitory action of **Melithiazole N** occurs at the Qo (quinone-outside) site of the cytochrome bc1 complex, which is located on the cytochrome b subunit^[1]. By binding to this site, **Melithiazole N** blocks the oxidation of ubiquinol, thereby interrupting the electron flow and halting ATP production. This disruption of cellular energy metabolism is the basis of its potent antifungal activity.

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of **Melithiazole N** within the mitochondrial respiratory chain.

Caption: **Melithiazole N** inhibits the mitochondrial respiratory chain at Complex III.

Experimental Protocols

Detailed experimental protocols for the characterization of **Melithiazole N** are not explicitly available. However, standard methodologies for the analysis of novel natural products can be applied.

Determination of Physicochemical Properties

A standard method for determining the solubility of a compound involves the shake-flask method.

Protocol:

- An excess amount of **Melithiazole N** is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.
- The vials are agitated in a constant temperature water bath (e.g., 25 °C and 37 °C) for a sufficient period to reach equilibrium (typically 24-72 hours).
- After equilibration, the suspension is filtered or centrifuged to remove undissolved solid.
- The concentration of **Melithiazole N** in the clear supernatant is then quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

For an oily substance like **Melithiazole N**, the boiling point is more relevant than the melting point.

Protocol (Boiling Point):

- The boiling point can be determined using a micro-method such as the Siwoloboff method, which requires only a small amount of the substance.
- A small sample is placed in a fusion tube, and a sealed capillary tube is inverted into it.
- The apparatus is heated, and the temperature at which a rapid and continuous stream of bubbles emerges from the capillary, and upon cooling, the liquid is drawn back into the capillary, is recorded as the boiling point.

Spectroscopic Analysis

Protocol:

- A small, accurately weighed sample of **Melithiazole N** is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

- ^1H and ^{13}C NMR spectra are acquired on a high-field NMR spectrometer.
- Advanced NMR techniques such as COSY, HSQC, and HMBC can be employed to aid in the complete assignment of all proton and carbon signals, confirming the structure.

Protocol:

- For an oily sample, a thin film of **Melithiazole N** can be prepared between two salt plates (e.g., NaCl or KBr).
- Alternatively, the sample can be dissolved in a suitable solvent (e.g., chloroform) and the spectrum of the solution recorded.
- The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer over a standard wavenumber range (e.g., $4000\text{--}400\text{ cm}^{-1}$).

Protocol:

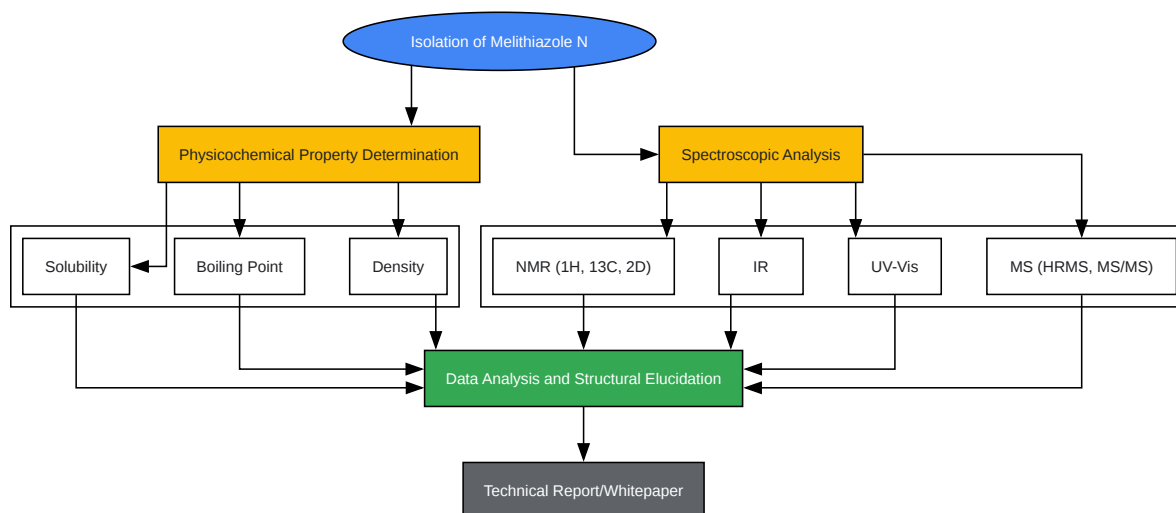
- A dilute solution of **Melithiazole N** is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
- The UV-Vis absorption spectrum is recorded using a spectrophotometer, typically over a range of 200-800 nm.
- The wavelength(s) of maximum absorbance (λ_{max}) and the corresponding molar absorptivity (ϵ) can be determined.

Protocol:

- A dilute solution of **Melithiazole N** is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like HPLC (LC-MS).
- High-resolution mass spectrometry (HRMS) using techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) is performed to determine the accurate mass of the molecular ion, which confirms the elemental composition.
- Tandem mass spectrometry (MS/MS) experiments are conducted to induce fragmentation of the molecular ion, and the resulting fragmentation pattern is analyzed to provide further

structural information.

Workflow for Physicochemical Characterization



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References

- 1. Photoaffinity labelling of the beta-methoxyacrylate binding site in bovine heart mitochondrial cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
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